1-(2-Methylpiperazin-1-yl)pentan-1-one
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Overview
Description
1-(2-Methylpiperazin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a pentanone group attached to a methyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperazin-1-yl)pentan-1-one can be synthesized through a multi-step process involving the reaction of 2-methylpiperazine with pentanone derivatives. The typical synthetic route involves:
Nucleophilic Substitution: The reaction of 2-methylpiperazine with a suitable alkyl halide, such as 1-bromopentane, under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
1-(2-Methylpiperazin-1-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with biological receptors, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: Affect signal transduction pathways, influencing cellular responses and gene expression.
Comparison with Similar Compounds
1-(2-Methylpiperazin-1-yl)pentan-1-one can be compared with other similar compounds, such as:
1-(2-Ethylpiperazin-1-yl)pentan-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
1-(2-Methylpiperazin-1-yl)butan-1-one: Similar structure but with a butanone group instead of a pentanone group, affecting its reactivity and applications.
1-(2-Methylpiperazin-1-yl)hexan-1-one:
Uniqueness: this compound is unique due to its specific combination of a methyl-substituted piperazine ring and a pentanone group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-7-6-11-8-9(12)2/h9,11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHWEZAWLJLTGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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